Cellular Potency in BoNT/A Protection Assay
In a cellular assay measuring protection of SNAP-25 cleavage by BoNT/A in hiPSC-derived neurons, compound 6 (C13H13BrN2OS2 derivative) exhibited an EC50 of 4.9 μM, representing an approximately 12.9-fold increase in potency compared to the initial lead compound 2 (EC50 = 63 μM) [1]. This marked improvement in cellular efficacy is attributed to the simplified N-hydroxysuccinimide architecture lacking the two hydrophobic aryl appendages present in compound 2 [2].
| Evidence Dimension | Cellular potency in SNAP-25 protection assay |
|---|---|
| Target Compound Data | EC50 = 4.9 μM |
| Comparator Or Baseline | Compound 2 (EC50 = 63 μM) |
| Quantified Difference | ~12.9-fold improvement |
| Conditions | hiPSC-derived neurons; BoNT/A challenge; SNAP-25 cleavage protection measured |
Why This Matters
This quantifies the critical SAR advancement achieved by this specific compound scaffold over an earlier lead, justifying its selection for further mechanistic and in vivo studies.
- [1] Pires, E. S., et al. (2016). Cellular Protection of SNAP-25 against Botulinum Neurotoxin/A: Inhibition of Thioredoxin Reductase through a Suicide Substrate Mechanism. Journal of the American Chemical Society, 138(17), 5568–5575. Table 1. View Source
- [2] Pires, E. S., et al. (2016). Cellular Protection of SNAP-25 against Botulinum Neurotoxin/A: Inhibition of Thioredoxin Reductase through a Suicide Substrate Mechanism. J. Am. Chem. Soc., 138(17), 5568–5575. p. 5569. View Source
